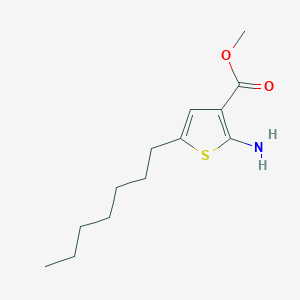
TJ191
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It specifically targets malignant T-cell leukemia/lymphoma cells that express low levels of transforming growth factor β type III receptor (TβRIII) . This compound has shown significant potential in cancer research due to its ability to selectively induce apoptosis in certain cancer cells without affecting normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TJ191 involves the preparation of 2-amino-3-methylcarboxy-5-heptyl-thiophene through a series of chemical reactions. The detailed synthetic route includes the following steps :
Formation of the thiophene ring: The thiophene ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction.
Carboxylation: The carboxyl group is added through a carboxylation reaction.
Alkylation: The heptyl group is introduced through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate catalysts .
Chemical Reactions Analysis
Types of Reactions
TJ191 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
TJ191 has a wide range of scientific research applications, including:
Cancer Research: this compound is primarily used in cancer research to study its effects on malignant T-cell leukemia/lymphoma cells. .
Biological Studies: This compound is used to investigate the role of TβRIII in cancer cell proliferation and apoptosis.
Medicinal Chemistry: Researchers use this compound to develop new anti-cancer drugs with improved selectivity and efficacy.
Industrial Applications: This compound is used in the development of new therapeutic agents and in the study of cancer cell biology.
Mechanism of Action
TJ191 exerts its effects by targeting malignant T-cell leukemia/lymphoma cells that express low levels of TβRIII. The compound induces apoptosis in these cells through a concentration- and time-dependent manner . The molecular targets and pathways involved include the inhibition of cell proliferation and the activation of apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
IC261: Another anti-cancer agent targeting similar pathways.
Anisomycin: Known for its anti-cancer properties.
Uniqueness of TJ191
This compound is unique due to its high selectivity for malignant T-cell leukemia/lymphoma cells expressing low levels of TβRIII. This selectivity reduces the risk of systemic toxicity and makes it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C13H21NO2S |
|---|---|
Molecular Weight |
255.38 g/mol |
IUPAC Name |
methyl 2-amino-5-heptylthiophene-3-carboxylate |
InChI |
InChI=1S/C13H21NO2S/c1-3-4-5-6-7-8-10-9-11(12(14)17-10)13(15)16-2/h9H,3-8,14H2,1-2H3 |
InChI Key |
HUFNXSPJUAHQHP-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CC(=C(S1)N)C(=O)OC |
Canonical SMILES |
CCCCCCCC1=CC(=C(S1)N)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TJ191; TJ-191; TJ 191 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


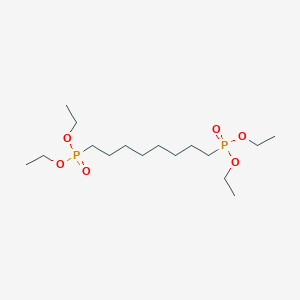
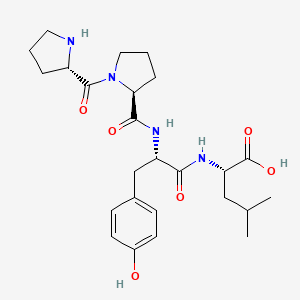
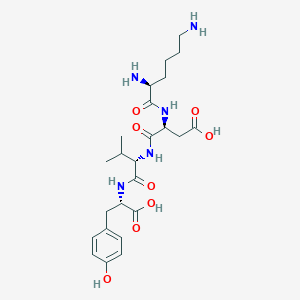
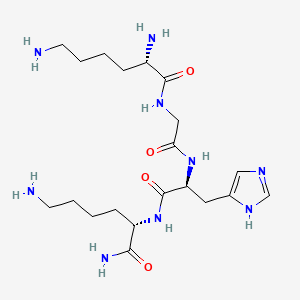
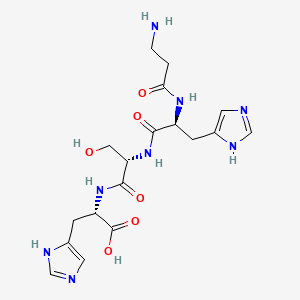
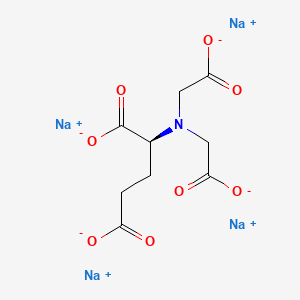
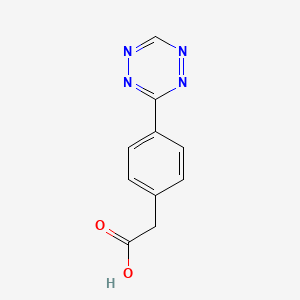
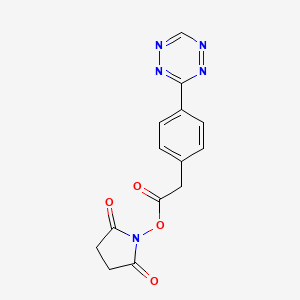
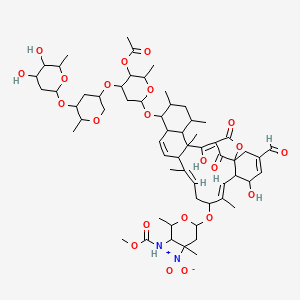
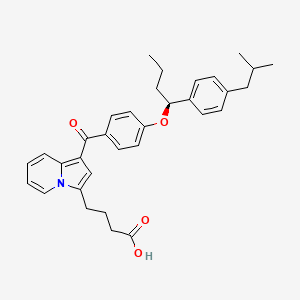

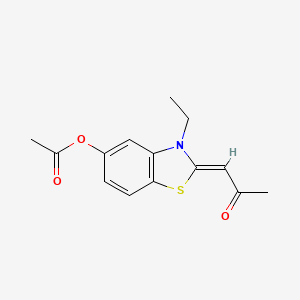
![(19S)-21-amino-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B611323.png)
